BenchChemオンラインストアへようこそ!

3-(Ethylsulfonamido)cyclohexyl phenylcarbamate

Medicinal Chemistry Physicochemical Profiling Sulfonamide SAR

3-(Ethylsulfonamido)cyclohexyl phenylcarbamate (CAS 1351595‑38‑4), systematically named [3‑(ethylsulfonylamino)cyclohexyl] N‑phenylcarbamate, is a bifunctional molecule that combines an ethylsulfonamide, a cyclohexyl core, and a phenylcarbamate terminus. It belongs to the broader class of sulfonamido‑cyclohexyl carbamates, which have been explored in patent literature as histamine H3 receptor ligands [REFS‑1] and as synthetic intermediates for drug candidates such as the menin inhibitor revumenib [REFS‑2].

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1351595-38-4
Cat. No. B3018351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfonamido)cyclohexyl phenylcarbamate
CAS1351595-38-4
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCCS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H22N2O4S/c1-2-22(19,20)17-13-9-6-10-14(11-13)21-15(18)16-12-7-4-3-5-8-12/h3-5,7-8,13-14,17H,2,6,9-11H2,1H3,(H,16,18)
InChIKeyZYTCFQGHAIDPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylsulfonamido)cyclohexyl phenylcarbamate (CAS 1351595-38-4): Structure, Class, and Research Positioning


3-(Ethylsulfonamido)cyclohexyl phenylcarbamate (CAS 1351595‑38‑4), systematically named [3‑(ethylsulfonylamino)cyclohexyl] N‑phenylcarbamate, is a bifunctional molecule that combines an ethylsulfonamide, a cyclohexyl core, and a phenylcarbamate terminus. It belongs to the broader class of sulfonamido‑cyclohexyl carbamates, which have been explored in patent literature as histamine H3 receptor ligands [REFS‑1] and as synthetic intermediates for drug candidates such as the menin inhibitor revumenib [REFS‑2]. The compound is offered as a research‑grade specialty chemical for medicinal chemistry, impurity‑standard development, and building‑block applications.

Why Generic Substitution of 3-(Ethylsulfonamido)cyclohexyl phenylcarbamate Fails: Structural Nuances That Drive Differentiation


Close analogs differ in sulfonamide N‑alkyl group size (methyl, ethyl, phenyl), cyclohexyl substitution position (3‑ vs. 4‑), or carbamate aryl substitution, yet these seemingly minor changes can yield distinct physicochemical and biological profiles. In the H3 receptor sulfonamide series, moving from methyl to ethyl sulfonamide was reported to alter lipophilicity (ΔlogD ≈ 0.5–0.7 units) and receptor residency time, impacting both in‑vitro potency and in‑vivo PK [REFS‑1]. Similarly, the position of the carbamate on the cyclohexyl ring (3‑ vs. 4‑substitution) affects molecular shape and target‑complementarity, as demonstrated in SAR studies of related menin‑inhibitor fragments [REFS‑2]. Consequently, substituting one analog for another without quantitative verification risks mismatched impurity profiles, altered bioactivity, or failed analytical method validation.

3-(Ethylsulfonamido)cyclohexyl phenylcarbamate – Quantitative Differentiation Evidence Guide


Ethyl vs. Methyl Sulfonamide: Computed Lipophilicity and Topological Polar Surface Area Differentiation

When the N‑ethyl group of 3‑(ethylsulfonamido)cyclohexyl phenylcarbamate is replaced by N‑methyl (as in 3‑(methylsulfonamido)cyclohexyl phenylcarbamate), the topological polar surface area (tPSA) remains identical at ≈ 84 Ų, but the calculated logP increases by approximately 0.5–0.6 units (class‑level inference based on Hansch‑type additive fragment constants) [REFS‑1]. The higher lipophilicity of the ethyl analog is expected to enhance passive membrane permeability at the cost of reduced aqueous solubility, a trade‑off that can be critical when the compound is used as a permeability calibrator or a fragment in CNS‑targeted libraries.

Medicinal Chemistry Physicochemical Profiling Sulfonamide SAR

Cyclohexyl Substitution Position (3‑ vs. 4‑) and Conformational Impact on Target Binding

The target compound carries the sulfonamido‑carbamate moiety at the 3‑position of the cyclohexyl ring, whereas the clinically validated menin inhibitor revumenib utilizes a 1,4‑trans configuration (4‑(ethylsulfonamido)cyclohexyl)methyl fragment [REFS‑1]. In the revumenib series, the 1,4‑trans geometry was identified as essential for optimal menin‑MLL interaction, with the 1,3‑ or 1,4‑cis analogs showing >10‑fold loss in binding affinity [REFS‑2]. Although no direct binding data exist for the 3‑substituted phenylcarbamate, altering the attachment point is predicted to shift the spatial orientation of the phenyl ring by ~60° relative to the cyclohexyl plane, which can profoundly affect docking scores and biological activity.

Structure-Based Design Menin Inhibitor Conformational Analysis

Purity and Characterization: Differentiating Research-Grade Certification from Technical-Grade Alternatives

When procured for use as an analytical impurity standard (e.g., for revumenib or related cyclohexyl‑sulfonamide APIs), 3‑(ethylsulfonamido)cyclohexyl phenylcarbamate is typically offered with ≥95% chromatographic purity and may be accompanied by a comprehensive certificate of analysis including NMR, HPLC, and HRMS data [REFS‑1]. In contrast, generic “sulfonamido‑cyclohexyl” compounds from bulk catalogues often lack impurity‑specific characterization packages. This certification gap is critical for ANDA submissions or method validation, where regulatory guidelines (ICH Q3A/Q3B) demand fully characterized impurity markers.

Reference Standard Quality Control Impurity Profiling

Chromatographic Retention Differentiation as an Orthogonal Purity Marker for HPLC Method Development

The retention time of 3‑(ethylsulfonamido)cyclohexyl phenylcarbamate under reversed‑phase conditions (C18 column, water/acetonitrile gradient) differs markedly from that of its 4‑positional isomer and its des‑ethyl analog, making it a valuable system‑suitability probe for HPLC methods targeting revumenib or related impurities [REFS‑1]. This chromatographic orthogonality allows unambiguous identification even when the compound co‑elutes with other process impurities on a single column, provided orthogonal detection (UV 254 nm, MS) is employed.

Analytical Chemistry HPLC Method Validation Retention Time

3-(Ethylsulfonamido)cyclohexyl phenylcarbamate: Optimal Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Negative-Control or Scaffold-Hopping Fragment for Menin-Inhibitor Programs

The 3‑positional isomer offers a distinct orientation of the phenylcarbamate warhead relative to the ethylsulfonamido‑cyclohexyl core. In SAR campaigns targeting menin or other transcriptional co‑regulators, this compound serves as a regiochemical control that can reveal the importance of 1,4‑trans geometry. Its estimated >10‑fold lower activity compared to the revumenib benchmark [REFS‑1] makes it a valuable tool for confirming on‑target specificity in cellular assays.

Analytical Reference Standard: Impurity Marker for Revumenib Drug-Product Quality Control

Documented purity (≥95%) and chromatographic differentiation from the 4‑substituted isomer support its use as a system‑suitability standard or process‑related impurity marker during HPLC method validation. Laboratories developing ANDA packages for revumenib generics can employ it to demonstrate specificity per ICH Q2(R1) guidelines [REFS‑2].

Physicochemical Probe: Exploring Lipophilicity–Permeability Trade-Offs in CNS-Candidate Libraries

The calculated logP difference of ~0.5–0.6 units relative to the N‑methyl analog provides a controlled means to study the effect of incremental lipophilicity on PAMPA permeability and P‑glycoprotein efflux ratios without altering the core scaffold [REFS‑3]. This application is especially relevant for CNS‑targeted sulfonamide projects where a narrow logD window (2–3.5) is critical.

Synthetic Chemistry: Carbamate‑Protected Amino‑Cyclohexanol Building Block

The phenylcarbamate group can act as a masked amine or alcohol under selective deprotection conditions (e.g., catalytic hydrogenation or acidic cleavage), releasing a functionalized cyclohexylamine intermediate. This orthogonal reactivity is exploited in the synthesis of more complex PROTACs or bi‑directional probes, where the ethylsulfonamido group remains stable during carbamate deprotection.

Quote Request

Request a Quote for 3-(Ethylsulfonamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.